Saterinone, chemically named (+/-)-1,2-dihydro-5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl] propoxy]phenyl]-6-methyl-2-oxo-3-pyridine-carbonitrile, is a synthetic compound studied for its cardiovascular effects. [] It functions as a phosphodiesterase (PDE) III inhibitor and an α1-adrenergic antagonist. [] Saterinone is a racemic mixture, meaning it exists as two mirror-image molecules called enantiomers: (R)-saterinone and (S)-saterinone. []
Saterinone is synthesized through organic chemistry methods and is derived from structural modifications of existing pharmacological agents. Its classification falls under the broader category of cardiovascular drugs, specifically those that influence vascular tone and myocardial contractility. The compound has been identified in various studies focusing on its biochemical properties and therapeutic applications, particularly in the treatment of heart failure and hypertension.
The synthesis of Saterinone involves several key steps that utilize advanced organic chemistry techniques. The primary method for synthesizing Saterinone includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of Saterinone can be described using its chemical formula . Key features include:
Saterinone participates in several significant chemical reactions relevant to its pharmacological function:
The mechanism of action for Saterinone involves multiple pathways:
Saterinone exhibits several notable physical and chemical properties:
Saterinone has several significant applications in medical science:
The strategic development of saterinone (C₂₇H₃₀N₄O₄; CAS# 102669-89-6) emerged from a paradigm shift in cardiovascular pharmacotherapy aiming to concurrently address myocardial insufficiency and pathological vasoconstriction in heart failure. This dual-action design integrates:
Vasodilation via α1-Adrenoceptor Antagonism: Blockade of vascular α1-adrenoceptors (pA₂ = 8.46 ± 0.12) counters pathological vasoconstriction, reducing cardiac afterload and improving hemodynamics. This mechanism operates independently of β-adrenergic or histaminergic pathways [1] [9].
Therapeutic Synergy: Preclinical data confirmed that PDE III inhibition and α1-blockade act complementarily: PDE III inhibition augments cardiac output, while α1-antagonism optimizes vascular resistance. This dual profile differentiated saterinone from single-mechanism agents like dobutamine or pure PDE III inhibitors [3].
Saterinone’s core structure comprises a pyridinone-carbonitrile moiety linked to an arylpiperazine-propoxy chain. Key synthetic and optimization steps include:
Stereochemical Considerations: Unlike many chiral cardiotonics, saterinone’s enantiomers (R(+)- and S(-)-forms) exhibit negligible differences in PDE III inhibition or α1-antagonism. This simplifies synthesis by eliminating the need for enantioselective resolution [3] [11].
Structure-Activity Relationship (SAR) Insights:
Table 1: Structural Features Governing Saterinone’s Dual Activity
Structural Element | Role in PDE III Inhibition | Role in α1-Antagonism | Effect of Modification |
---|---|---|---|
2-Methoxyphenylpiperazine | Minor | Critical (pA₂ = 8.46) | ↓ α1-affinity if omitted |
2-Hydroxypropoxy linker | Stabilizes binding orientation | Optimizes hydrophobic pocket fit | ↓ Both activities if shortened/altered |
Pyridinone-carbonitrile | Core binding to PDE catalytic site (EC₅₀ = 3.2 µM) | Minimal direct role | ↓ Inotropy if replaced |
6-Methyl group | Enhances membrane permeability | No significant effect | ↓ Bioavailability if removed |
Saterinone’s efficacy was benchmarked against structurally or mechanistically related compounds:
Pimobendan: While both agents combine PDE III inhibition with calcium sensitization, saterinone exhibits more potent vasodilation due to its defined α1-antagonism (pA₂ >8 vs. pA₂ <6 for pimobendan) [3] [15].
Versus Dual-Action Agents:
MCI-154: This imidazolopyridine exhibits higher PDE III selectivity but negligible α1-activity. Saterinone demonstrates broader hemodynamic improvements in heart failure models due to balanced dual action [18].
Species-Specific Variability: Human myocardial PDE III inhibition by saterinone (IC₅₀ = 0.8 µM) is 3-fold more potent than in guinea pigs, underscoring translational relevance. Conversely, α1-affinity remains consistent across species (pA₂ 8.3–8.6) [3] [13].
Table 2: Preclinical Comparison of Saterinone with Reference Compounds
Compound | PDE III Inhibition (IC₅₀ or EC₅₀) | α1-Adrenoceptor Blockade (pA₂) | Key Functional Advantage/Limitation |
---|---|---|---|
Saterinone | 2.3 × 10⁻⁵ mol/L (guinea pig) | 8.46 ± 0.12 | Balanced PDE III inhibition + α1-blockade |
Milrinone | 3.2 × 10⁻⁵ mol/L (guinea pig) | <6.0 | No vasodilatory α1-activity |
Pimobendan | 0.28 µM (human) | 5.9 | Calcium sensitization complicates mechanism |
Compound 2f* | 1.5 nM (rat prostate) | 7.5 | Weaker inotropy; narrower tissue distribution |
MCI-154 | 0.11 µM (guinea pig) | <6.0 | Lacks significant α1-antagonism |
Note: *Compound 2f = a benzanilide-arylpiperazine dual agent [7]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: